Methyl 6-bromo-3-hydroxy-2-methylbenzoate is a chemical compound characterized by the empirical formula . This compound belongs to the class of benzoates, which are esters derived from benzoic acid. Its structure features a bromine atom and a hydroxy group, which contribute to its reactivity and potential applications in various chemical syntheses.
Methyl 6-bromo-3-hydroxy-2-methylbenzoate can be found in chemical databases such as PubChem, where it is cataloged under the CAS number 55289-16-2. The compound is synthesized for research and industrial purposes, particularly in organic synthesis.
This compound can be classified as:
The synthesis of methyl 6-bromo-3-hydroxy-2-methylbenzoate typically involves several steps, including bromination and esterification processes. Common methods include:
The synthesis often requires careful control of reaction conditions, such as temperature and time, to optimize yield and purity. For example, maintaining low temperatures during bromination can minimize side reactions.
The molecular structure of methyl 6-bromo-3-hydroxy-2-methylbenzoate can be represented using various notations:
O=C(OC)C1=C(C(C)=C(C=C1)Br)O
InChI=1S/C10H11BrO3/c1-6-8(13-2)5-4-7(11)9(6)10(12)14-3/h4-5H,1-3H3
The molecular weight of this compound is approximately . The presence of the hydroxy and bromo groups significantly influences its chemical behavior.
Methyl 6-bromo-3-hydroxy-2-methylbenzoate participates in various chemical reactions, including:
Research has shown that this compound can be involved in complex rearrangements during bromination studies, leading to a variety of products depending on reaction conditions and substrates used.
The mechanism of action for methyl 6-bromo-3-hydroxy-2-methylbenzoate primarily involves:
Kinetic studies may reveal details about reaction rates and mechanisms, providing insights into how substituents influence reactivity.
Relevant data such as melting point and boiling point were not detailed in the search results but are essential for practical applications.
Methyl 6-bromo-3-hydroxy-2-methylbenzoate has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2